
3-benzyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinazolinone derivative . Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . The molecular formula of this compound is C24H17ClN4O2S.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of benzyl amines with anthranilamides . In one method, a variety of novel 3-(benzyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized by reacting the amino group of 3-benzyl-2-hydrazino quinazolin-4(3H)-one with a variety of aldehydes and ketones .Molecular Structure Analysis
Quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .Chemical Reactions Analysis
Quinazolinones have diverse set of biological activities such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic . Substituted quinazolinones derivatives were tested for their antimicrobial activity against Gram-negative bacteria and Gram-positive bacteria .Applications De Recherche Scientifique
Antitumor Activity
A study on novel 3-benzyl-4(3H)quinazolinone analogues, including derivatives closely related to the compound , revealed significant broad-spectrum antitumor activity. These compounds demonstrated potent efficacy against various cancer cell lines, including CNS, renal, breast cancer, and leukemia, with some showing selective activities towards specific cell lines. Molecular docking studies further indicated that these compounds might inhibit tumor growth by targeting ATP binding sites of EGFR-TK and B-RAF kinase, akin to known anticancer drugs like erlotinib and PLX4032, suggesting their utility in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Activity
Another research focus has been on the antimicrobial potential of quinazolinone derivatives. A study synthesized amino acid/dipeptide derivatives of quinazolin-3(4H)-one and evaluated their antimicrobial potential against various bacteria. The findings showed that certain derivatives exhibited moderate to significant antibacterial activity, with some compounds being comparable to standard drugs like ciprofloxacin against strains of bacteria such as Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. This suggests their promise as novel antimicrobial agents (B. Kapoor et al., 2017).
Anticancer Activity
The synthesis and optimization of 2,3,7-trisubstituted Quinazoline derivatives have also been explored for their anticancer activities. These derivatives were synthesized and characterized, with one derivative showing remarkable activity against CNS SNB-75 Cancer cell line. Such studies underscore the potential of quinazolinone derivatives in developing potent anticancer agents by targeting EGFR-tyrosine kinase (M. Noolvi & H. Patel, 2013).
Antiviral Activities
Research into the antiviral activities of novel quinazolin-4(3H)-one derivatives synthesized via microwave techniques showed potential against various viruses, including influenza A, SARS corona, dengue, yellow fever, and Venezuelan equine encephalitis viruses. These studies highlight the compound's relevance in developing new antiviral agents, particularly against respiratory and biodefense viruses (P. Selvam et al., 2007).
Propriétés
IUPAC Name |
3-benzyl-2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2S/c1-17-23(28-24(32-17)19-11-13-20(27)14-12-19)16-33-26-29-22-10-6-5-9-21(22)25(31)30(26)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBUHTSUTXMVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


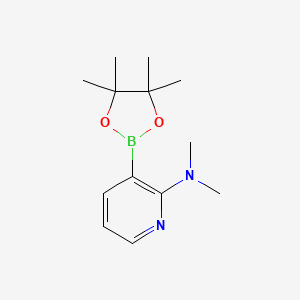
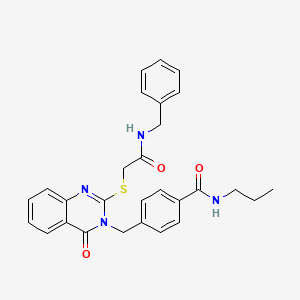
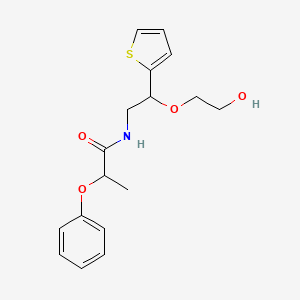
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2711675.png)
![7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2711676.png)

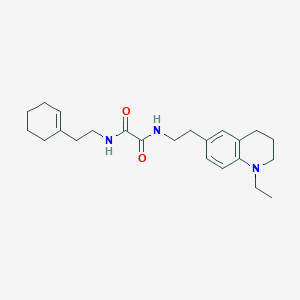
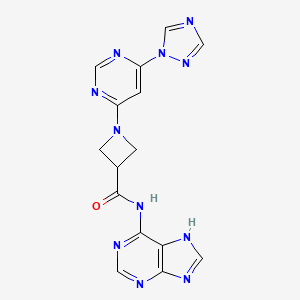

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2711683.png)
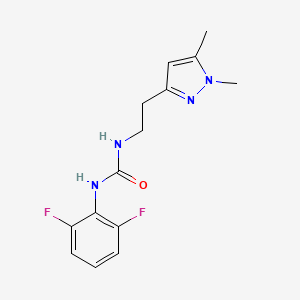
![3-(phenylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2711685.png)
![Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride](/img/structure/B2711688.png)